2-Octenylsuccinic Anhydride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-[(E)-oct-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFXVFLWVXTCJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42482-06-4, 81949-84-0 | |

| Record name | 2-Octenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042482064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenylsuccinic anhydride, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-3-(2-octen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1KAZ111S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 12 °C | |

| Record name | Dihydro-3-(2-octenyl)-2,5-furandione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what are the chemical properties of 2-octenylsuccinic anhydride

An In-Depth Technical Guide to the Chemical Properties of 2-Octenylsuccinic Anhydride (OSA)

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical properties of this compound (OSA), a versatile cyclic anhydride used extensively in modifying biopolymers and synthesizing novel materials. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships that govern the reactivity, stability, and analytical characterization of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

This compound (OSA) is an amphiphilic molecule featuring a hydrophilic cyclic acid anhydride head and a hydrophobic eight-carbon alkenyl tail. Its unique structure is the foundation of its utility, particularly in imparting surface-active properties to otherwise hydrophilic polymers.

The molecular formula for OSA is C₁₂H₁₈O₃, with a molecular weight of approximately 210.27 g/mol .[1][2] The molecule exists as a mixture of cis and trans isomers, which may influence its physical state and reactivity, though it is typically supplied as a liquid mixture.[3]

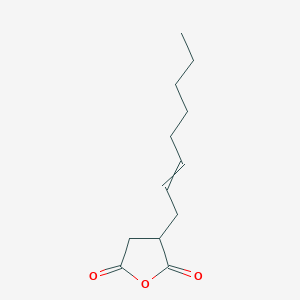

Caption: Chemical structure of this compound (OSA).

Summary of Physical Properties

The physical properties of OSA are critical for its handling, storage, and application. It is typically a pale yellow, viscous liquid at room temperature.[2][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈O₃ | |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Liquid | [2][4] |

| Density | ~1.0 g/mL at 25 °C | |

| Melting Point | 8-12 °C | [4] |

| Boiling Point | 168 °C at 10 mmHg | [5] |

| Refractive Index | n20/D 1.4694 | |

| Solubility | Soluble in DMSO, ethanol; forms emulsions in water | [6][7] |

Core Reactivity: The Anhydride Moiety

The high reactivity of OSA is primarily due to the strained five-membered anhydride ring.[5] This ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that forms a new covalent bond and generates a free carboxylic acid group. This dual functionality—covalent modification and introduction of a chargeable group—is the cornerstone of its utility.

Hydrolysis: A Competing Reaction

In aqueous environments, OSA readily undergoes hydrolysis to form 2-octenylsuccinic acid. This is often a competing and undesirable side reaction during the modification of substrates in aqueous slurries.[8][9] The rate of hydrolysis is pH-dependent, accelerating under alkaline conditions, which are often required for esterification.

Caption: The hydrolysis pathway of OSA in an aqueous environment.

Expert Insight: The management of hydrolysis is critical for achieving high reaction efficiency. In polysaccharide modification, controlling the pH, temperature, and reaction time is paramount.[7] A stabilized pH between 8.5 and 9.0 is often employed as a compromise, providing sufficient nucleophilicity for the substrate's hydroxyl groups while attempting to minimize the rate of anhydride hydrolysis.[10][11]

Esterification: The Primary Modification Pathway

Esterification is the most common and intended reaction for OSA, used to modify polymers containing hydroxyl groups, such as starches, cellulose, hyaluronic acid, and gelatin.[11][12] The reaction involves the nucleophilic attack of a hydroxyl group from the polymer onto one of the carbonyl carbons of the anhydride ring.

Caption: General mechanism for the esterification of a hydroxylated polymer with OSA.

This reaction effectively grafts the hydrophobic octenyl chain onto the polymer backbone, transforming it into an amphiphilic macromolecule. The newly formed ester linkage is stable, while the second carboxyl group from the opened anhydride ring provides pH-responsive properties and potential sites for further functionalization.[6] This modification is the basis for creating novel emulsifiers, encapsulating agents, and drug delivery vehicles.[13][14][15]

Amidation and Other Reactions

Beyond esterification, the anhydride ring can react with other nucleophiles. Primary amines, for instance, will react to form an amide bond, yielding an octenylsuccinamic acid derivative. This reactivity is leveraged in modifying proteins and other amine-containing polymers.[5] The carbon-carbon double bond in the octenyl tail can also undergo addition reactions, although this pathway is less commonly exploited than the anhydride chemistry.[5]

Analytical Characterization Workflow

Confirming the identity, purity, and successful reaction of OSA requires a multi-faceted analytical approach. A typical workflow involves spectroscopic confirmation of the structure and titrimetric or chromatographic quantification of purity or reaction yield.

Caption: A standard analytical workflow for the characterization of OSA.

Spectroscopic Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and powerful tool for monitoring OSA reactions. The cyclic anhydride shows two characteristic carbonyl (C=O) stretching bands, typically around 1860 cm⁻¹ and 1780 cm⁻¹. Upon reaction (esterification or hydrolysis), these peaks disappear and are replaced by new peaks. A new ester carbonyl peak appears around 1725-1730 cm⁻¹, and the carboxylic acid C=O stretch appears at a similar wavenumber.[16][17] The formation of the ester is often confirmed by a new peak at 1570 cm⁻¹ corresponding to the carboxylate salt after neutralization.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum will show characteristic signals for the protons on the octenyl chain's double bond (typically 5.4-5.6 ppm) and the protons on the succinic anhydride ring.[18] Upon reaction, shifts in the signals for the ring protons are observed, providing evidence of ring opening.

Experimental Protocol: Titrimetric Determination of Degree of Substitution (DS)

This protocol provides a validated method for quantifying the extent of modification after reacting a polymer like starch with OSA. The principle relies on saponifying the ester linkage and titrating the excess alkali. This method is adapted from procedures described in the literature.[7]

Objective: To determine the percentage of octenylsuccinate groups by weight on a modified polymer.

Materials:

-

OSA-modified polymer (dried)

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Phenolphthalein indicator

-

Isopropanol

-

Stir plate and stir bar

-

Burette (50 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the dried OSA-modified polymer into a 250 mL Erlenmeyer flask.

-

Dispersion: Add 50 mL of isopropanol to the flask and stir for 30 minutes to create a uniform slurry.

-

Initial Neutralization: Add a few drops of phenolphthalein. Titrate the slurry with 0.1 M NaOH until a faint, stable pink color persists for 30 seconds. This step neutralizes any free carboxylic acid groups. Record this volume as V_initial.

-

Saponification: Add an additional 25.0 mL of 0.1 M NaOH to the flask using a volumetric pipette.

-

Reaction: Heat the flask in a water bath at 50°C with gentle stirring for 2 hours to ensure complete saponification of the ester linkages.

-

Back Titration: After cooling to room temperature, titrate the excess NaOH in the flask with standardized 0.1 M HCl until the pink color just disappears. Record the volume of HCl used as V_blank.

-

Control Titration: Perform a blank titration by following steps 2-6 with 1.0 g of the unmodified polymer. Record the volume of HCl used for the control as V_control.

-

Calculation:

-

The degree of substitution (DS) is calculated using the formula: DS = [(V_control - V_blank) × M_HCl × 210] / [W × (1 - ((V_control - V_blank) × M_HCl × 102 / W))]

-

Where:

-

V_blank and V_control are the volumes (L) of HCl used for the sample and blank.

-

M_HCl is the molarity of the HCl solution.

-

W is the weight (g) of the dry sample.

-

210 is the molecular weight of the octenylsuccinate group.

-

102 is the molecular weight of the octenylsuccinate group minus the water molecule.

-

-

Trustworthiness: This back-titration method is a self-validating system. The use of a control (unmodified polymer) accounts for any interaction of the alkali with the polymer backbone itself, ensuring that the measured difference is directly attributable to the saponification of the OSA-ester linkage.

Safety and Handling

As a reactive chemical, OSA requires careful handling. It is classified as a skin and serious eye irritant.[2][3][19]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][20]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[20]

-

Storage: Store in a cool, dry place away from moisture and strong oxidizing agents, with the container tightly sealed to prevent hydrolysis from atmospheric moisture.[19]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as chemical waste. Avoid contact with water.[20]

Conclusion

The chemical properties of this compound are defined by its dual-nature molecular structure. The reactivity of the anhydride ring allows for covalent modification of a wide range of materials, while the octenyl chain imparts valuable hydrophobicity. Understanding the interplay between its primary esterification reaction and the competing hydrolysis side reaction is fundamental to its effective application. Through robust analytical techniques such as FTIR, NMR, and titration, researchers can control and characterize these modifications, paving the way for innovations in fields ranging from food science to advanced drug delivery systems.

References

- 1. This compound, (2Z)- | C12H18O3 | CID 5899721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Preparation, Properties, and Characterization of Octenyl Succinic Anhydride-Modified Turmeric Starches and Their Emulsification for Pickering Emulsions | MDPI [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Development of an amorphous octenyl succinate anhydride starch-based emulsion to improve the stability and bioaccessibility of phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

- 19. 2spi.com [2spi.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Octenylsuccinic Anhydride

Abstract

This technical guide provides a comprehensive overview of 2-octenylsuccinic anhydride (OSA), a pivotal chemical intermediate with significant applications across various industries. Addressed to researchers, scientists, and drug development professionals, this document delves into the historical discovery, synthetic pathways, reaction mechanisms, and analytical characterization of OSA. By integrating field-proven insights with fundamental chemical principles, this guide aims to serve as an authoritative resource for professionals working with or exploring the applications of this versatile molecule.

Introduction and Historical Context

This compound (OSA) is a cyclic dicarboxylic acid anhydride characterized by a C8 alkenyl chain attached to the succinic anhydride ring. Its amphiphilic nature, possessing both a hydrophobic octenyl group and a reactive hydrophilic anhydride ring, is the cornerstone of its widespread utility, most notably as a modifying agent for polysaccharides like starch.

The journey of alkenyl succinic anhydrides (ASAs) began in the early 20th century, with initial patents in the 1930s describing the general reaction of maleic anhydride with alkenes. However, the pivotal moment for OSA's commercial significance arrived in 1953 with the patent granted to Carlyle G. Caldwell and Otto B. Wurzburg.[1] Their work detailed the esterification of polysaccharides with substituted dicarboxylic acids, a process that unlocked the potential of OSA to impart hydrophobicity to starch and other polymers.[1] This discovery laid the foundation for the development of modified starches with enhanced emulsifying and stabilizing properties, which are now integral to the food, pharmaceutical, and cosmetic industries.

Synthesis of this compound: The Ene Reaction

The industrial synthesis of this compound is predominantly achieved through a thermal 'ene' reaction between maleic anhydride and an octene isomer, most commonly 1-octene.[2][3] This pericyclic reaction involves the formation of a new sigma bond, the migration of a double bond, and a 1,5-hydrogen shift.

The overall reaction can be depicted as follows:

References

An In-depth Technical Guide to the Mechanism of Action of 2-Octenylsuccinic Anhydride

This guide provides a comprehensive technical overview of the core mechanism of action of 2-octenylsuccinic anhydride (OSA), a reactive chemical intermediate with significant applications across the food, pharmaceutical, and industrial sectors. We will delve into the fundamental chemical principles that govern its functionality, explore its interactions with various biomolecules, and detail its application in modifying biopolymers for enhanced functionality. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of OSA's versatile chemistry.

Introduction: The Amphiphilic Nature of this compound

This compound is a derivative of succinic anhydride, distinguished by the presence of an eight-carbon alkenyl chain. This unique structure imparts an amphiphilic character to the molecule, with a hydrophobic octenyl tail and a hydrophilic anhydride head. This dual nature is central to its utility in a wide range of applications, from stabilizing emulsions to creating sophisticated drug delivery systems.[1][2]

The high reactivity of OSA is attributed to its carbon-carbon double bond and the carboxylic acid anhydride group.[3] This allows it to readily participate in various chemical reactions, including addition, substitution, and esterification, making it a versatile tool for chemical modification.[3]

Core Mechanism of Action: The Esterification Reaction

The primary mechanism of action of this compound involves the esterification of molecules containing hydroxyl (-OH) groups, such as polysaccharides and proteins.[4] This reaction occurs through a nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the anhydride ring.

The reaction is typically carried out in an aqueous slurry under mild alkaline conditions (pH 8-9).[5][6] The alkaline environment deprotonates the hydroxyl groups, increasing their nucleophilicity and facilitating the attack on the anhydride. The reaction results in the opening of the anhydride ring and the formation of an ester linkage, covalently attaching the octenylsuccinate moiety to the target molecule.[7]

Below is a diagram illustrating the general mechanism of OSA esterification with a generic R-OH molecule, representing a hydroxyl group on a biopolymer.

Caption: General reaction scheme for the esterification of a biopolymer with this compound.

Application in Starch Modification: Creating Amphiphilic Biopolymers

One of the most prominent applications of OSA is in the modification of starch. Native starch is hydrophilic and has limited applications in emulsion stabilization. Esterification with OSA introduces hydrophobic octenyl groups onto the starch backbone, transforming it into an amphiphilic polymer known as OSA-starch.[2][4]

This modification significantly alters the physicochemical properties of the starch, leading to:

-

Reduced Gelatinization Temperature and Enthalpy: The introduction of the bulky octenyl groups disrupts the crystalline structure of the starch granules, making them easier to cook.

-

Increased Swelling Power and Paste Viscosity: The modified starch granules can absorb more water and create more viscous pastes.

-

Lower Digestibility and Increased Resistant Starch: The ester linkages can hinder enzymatic digestion, leading to a higher content of resistant starch.[5]

-

Enhanced Emulsifying and Encapsulating Properties: The amphiphilic nature of OSA-starch allows it to effectively stabilize oil-in-water emulsions and encapsulate hydrophobic compounds.[2][8]

The degree of substitution (DS), which is the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that determines the functionality of the OSA-starch. The DS is influenced by several reaction parameters, as summarized in the table below.

| Reaction Parameter | Effect on Degree of Substitution (DS) |

| OSA Concentration | Generally, an increase in OSA concentration leads to a higher DS. |

| pH | The reaction is most efficient in a mild alkaline range (pH 8-9).[6] |

| Reaction Time | Longer reaction times typically result in a higher DS, up to a certain point.[6] |

| Temperature | Higher temperatures can increase the reaction rate, but may also lead to unwanted side reactions. A common reaction temperature is around 35°C.[5] |

Experimental Protocol: Synthesis of OSA-Modified Starch

The following is a typical laboratory-scale protocol for the synthesis of OSA-modified starch:

-

Prepare a starch slurry (e.g., 35% w/w) in distilled water.[5]

-

Adjust the pH of the slurry to 8.5-9.0 using a sodium hydroxide solution (e.g., 1 M NaOH).[5]

-

While maintaining the pH and temperature (e.g., 35°C), slowly add the desired amount of this compound (e.g., 3% based on starch weight) to the slurry with constant agitation.[5][6]

-

Continue the reaction for a set period (e.g., 2-4 hours), ensuring the pH remains in the desired range.[5][6]

-

After the reaction is complete, neutralize the slurry to pH 6.5 with an acid (e.g., HCl).[6]

-

Wash the modified starch with water and then with ethanol to remove any unreacted OSA and byproducts.[6]

-

Dry the resulting OSA-starch in an oven at a low temperature (e.g., 40°C).[6]

Caption: A typical workflow for the laboratory synthesis of OSA-modified starch.

Bioconjugation and Drug Delivery Applications

The reactivity of OSA extends beyond starch modification and is increasingly being explored in the field of bioconjugation and drug delivery. By reacting OSA with other biopolymers such as gelatin and hyaluronic acid, novel biomaterials with tailored properties can be developed.[9][10]

For instance, modifying hyaluronic acid with OSA creates an amphiphilic polymer that can self-assemble into nanogels.[10] These nanogels can encapsulate hydrophobic drugs, protecting them from degradation and enabling their sustained release.[10] This approach has shown promise in the development of delivery systems for various therapeutic agents, including antimicrobial peptides and anticancer drugs.[10][11]

The mechanism of action in these applications relies on the introduction of the hydrophobic octenyl groups, which drive the self-assembly process in aqueous environments and provide a hydrophobic core for drug loading. The hydrophilic backbone of the original biopolymer ensures the stability of the nanocarriers in biological fluids.

Interaction with Proteins

This compound can also react with nucleophilic groups present in proteins, such as the ε-amino group of lysine and the hydroxyl groups of serine and threonine.[12][13] This modification can alter the functional properties of proteins, such as their emulsifying capacity and solubility.

For example, the modification of gelatin with OSA has been shown to improve its surface activity and ability to stabilize emulsions.[9] Similarly, the interaction of OSA-modified starch with proteins can influence the overall stability and rheological properties of food systems.[4][14]

Conclusion

The mechanism of action of this compound is centered around its ability to undergo esterification with hydroxyl-containing molecules. This seemingly simple reaction has profound implications, enabling the transformation of hydrophilic biopolymers into amphiphilic materials with a wide array of enhanced functionalities. From improving the texture and stability of food products to creating innovative drug delivery systems, the versatile chemistry of OSA continues to be a valuable tool for scientists and researchers across various disciplines. A thorough understanding of its core mechanism is crucial for harnessing its full potential in developing novel and improved products.

References

- 1. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. Effect of octenyl succinic anhydride modified starch on soy protein-polyphenol binary covalently linked complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2017erp.com [2017erp.com]

- 9. Functionalities of Gelatin Modified with 2-Octenyl Succinic Anhydride and Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

2-octenylsuccinic anhydride CAS number and molecular structure

An In-Depth Technical Guide to 2-Octenylsuccinic Anhydride: Properties, Applications, and Experimental Protocols

Introduction

This compound (OSA) is a cyclic dicarboxylic anhydride that features a C8 octenyl group attached to a succinic anhydride ring. This unique molecular architecture, possessing both a hydrophobic eight-carbon alkyl chain and a reactive hydrophilic anhydride head, imparts a distinct amphiphilic character to the molecule. This duality is the cornerstone of its versatility, making it a pivotal chemical intermediate in a wide array of industrial and research applications. While widely recognized for its role in the food industry as a starch modifier, its utility extends significantly into the pharmaceutical sciences, drug development, and cosmetics.[1][2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of OSA's chemical identity, physicochemical properties, key reaction mechanisms, and applications. It provides detailed, field-proven experimental protocols and safety guidelines to facilitate its effective and safe implementation in a laboratory setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the first step in ensuring experimental reproducibility and safety. OSA is known by several synonyms, and it is crucial to reference its CAS number to ensure the correct material is sourced.

-

Primary CAS Number : 42482-06-4 is commonly used for the mixture of cis and trans isomers.[4][5][6][7]

-

Alternative CAS Number : 26680-54-6 is also frequently cited.[8][9][10]

-

IUPAC Name : 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione[5]

-

Common Synonyms : OSA, 2-OSA, Octenylsuccinic acid anhydride, Dihydro-3-(2-octenyl)-2,5-furandione.[7][8]

The molecular structure consists of a five-membered succinic anhydride ring functionalized with an eight-carbon alkenyl chain, which introduces a site of unsaturation.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The functional properties of OSA are dictated by its physical and chemical characteristics. These values are critical for designing reaction conditions, purification strategies, and formulation processes.

| Property | Value | Source(s) |

| Molecular Weight | 210.27 g/mol | [4][5][7][8] |

| Physical Form | Colorless to light yellow liquid | [5][7][8] |

| Melting Point | 8-12 °C (lit.) | [4][7][8] |

| Boiling Point | 168 °C at 10 mmHg (lit.) | [7][8][10] |

| Density | ~1.0 g/mL at 25 °C (lit.) | [7][8][10] |

| Refractive Index | n20/D 1.4694 (lit.) | [7][8][10] |

| Flash Point | >113 °C (>230 °F) | [8][11] |

| Topological Polar Surface Area | 43.4 Ų | [4][5] |

Chemical Reactivity and Key Mechanisms

The high utility of OSA stems from its chemical reactivity, which is dominated by two key structural features: the strained anhydride ring and the carbon-carbon double bond in the octenyl chain.[1][8]

-

Anhydride Ring Opening : The anhydride group is highly susceptible to nucleophilic attack. This is the primary reaction pathway exploited in most applications. Nucleophiles such as alcohols (leading to esters), amines (leading to amides), and water (leading to the dicarboxylic acid) readily open the ring. This reaction is often conducted under mild, slightly alkaline conditions (pH 8-9) to deprotonate the nucleophile and facilitate the reaction.

-

Reactions at the Double Bond : The double bond in the octenyl chain can undergo typical alkene reactions, such as addition and polymerization, allowing for further functionalization if desired.[1]

The most prevalent application of OSA's reactivity is in the esterification of polysaccharides, such as starch, gelatin, and inulin.[12][13] This process introduces the hydrophobic octenylsuccinate group onto the hydrophilic polymer backbone, transforming it into an amphiphilic macromolecule with surface-active properties.

Caption: Reaction Scheme for Starch Modification with OSA.

Applications in Drug Development and Research

The ability of OSA to modify surfaces and create amphiphilic materials makes it invaluable in pharmaceutical sciences.

-

Emulsifying Agent for Drug Formulations : OSA-modified starches are highly effective stabilizers for oil-in-water (O/W) emulsions.[3] This is critical for formulating poorly water-soluble drugs, where the modified starch encapsulates oil droplets containing the active pharmaceutical ingredient (API), enhancing stability and bioavailability.[2][14] The hydrophobic octenyl chains orient towards the oil phase, while the hydrophilic starch backbone and carboxyl groups face the aqueous phase, creating a strong steric and electrostatic barrier against coalescence.[15]

-

Excipient for Controlled Release : In solid dosage forms like tablets, OSA-modified polymers can act as excipients that control the release of the API.[2] By tuning the degree of substitution and the polymer backbone, formulators can modulate the swelling and dissolution properties of the matrix, achieving desired release kinetics (e.g., zero-order or delayed release).[14]

-

Microencapsulation and Drug Delivery : The amphiphilic nature of OSA-derivatized materials makes them excellent wall materials for microencapsulating sensitive APIs. This protects the drug from degradation and can mask unpleasant tastes. The modified starch forms a stable shell around the core material, which can be designed to release its contents in response to specific physiological triggers like pH changes in the gastrointestinal tract.[3][14]

-

Bioconjugation and Surface Modification : OSA can be used to modify proteins and other biological macromolecules. For example, reacting OSA with gelatin introduces hydrophobic moieties that can significantly alter its emulsifying properties, creating more stable emulsions for delivering functional ingredients like fish oil.[13]

Experimental Protocol: Preparation of OSA-Modified Starch

This protocol details a standard laboratory procedure for the esterification of corn starch with this compound. This method is foundational and can be adapted for other polysaccharides.

Objective: To synthesize an OSA-modified starch with amphiphilic properties for use as a pharmaceutical-grade emulsifier.

Materials:

-

Corn Starch (50 g)

-

This compound (OSA) (1.5 g, 3% w/w of starch)

-

Deionized Water (150 mL)

-

Sodium Hydroxide (NaOH) solution, 1.0 M

-

Hydrochloric Acid (HCl) solution, 1.0 M

-

Ethanol (95%)

-

pH meter, calibrated

-

Stir plate and magnetic stir bar

-

Beaker (500 mL)

-

Buchner funnel and filter paper

-

Oven

Methodology:

-

Starch Slurry Preparation : Suspend 50 g of corn starch in 150 mL of deionized water in a 500 mL beaker with vigorous stirring. Ensure a homogenous, lump-free slurry is formed.

-

pH Adjustment : Place the beaker on a stir plate and immerse a calibrated pH electrode into the slurry. Adjust the initial pH to 8.5 by the dropwise addition of 1.0 M NaOH solution.

-

OSA Addition and Reaction : While maintaining vigorous stirring and a constant pH of 8.5 (by continuously adding 1.0 M NaOH as needed), slowly add 1.5 g of OSA to the slurry drop by drop over a period of 1 hour. The consumption of NaOH is indicative of the reaction's progress as the anhydride ring opens, forming a carboxylic acid.

-

Reaction Completion : Continue stirring the reaction mixture for an additional 3 hours at room temperature, maintaining the pH at 8.5.

-

Neutralization : After the reaction period, neutralize the slurry by adjusting the pH to 6.5 with 1.0 M HCl. This terminates the reaction.

-

Washing and Purification :

-

Transfer the slurry to centrifuge tubes and centrifuge to pellet the modified starch. Discard the supernatant.

-

Resuspend the pellet in 200 mL of 95% ethanol and stir for 15 minutes to remove unreacted OSA and other impurities.

-

Filter the mixture using a Buchner funnel. Repeat the ethanol wash two more times. .

-

-

Drying : Dry the purified OSA-modified starch in an oven at 45 °C until a constant weight is achieved (typically 24 hours).

-

Characterization : The resulting white powder should be characterized to determine the degree of substitution (DS) via titration methods and to confirm functional group addition via FTIR spectroscopy.[15]

Caption: Experimental Workflow for OSA-Starch Synthesis.

Safety, Handling, and Storage

As a reactive chemical, proper handling of OSA is imperative.

-

Hazard Identification : OSA is classified as causing skin irritation (H315) and serious eye irritation (H319).[5][6][9][11] It may also cause an allergic skin reaction.[9][16]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][16]

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[6][9] Wash hands thoroughly after handling.[6][16]

-

First Aid Measures :

-

Storage : Store in a cool, dry, and dark place.[17] The compound is moisture-sensitive; therefore, it should be stored under an inert gas (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis of the anhydride ring.[17]

Conclusion

This compound is a highly versatile and reactive molecule whose amphiphilic properties have cemented its role as a key functional ingredient in pharmaceuticals, drug delivery, and other advanced applications. Its ability to predictably modify the surfaces of polymers and macromolecules allows for the rational design of emulsifiers, controlled-release excipients, and encapsulation agents. By understanding its chemical properties, reaction mechanisms, and safety protocols, researchers can effectively leverage OSA to develop innovative solutions to complex formulation and delivery challenges.

References

- 1. chembk.com [chembk.com]

- 2. What Is Octenyl Succinic Anhydride Used For? - Ruqinba Chemical [rqbchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. This compound | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Octen-1-ylsuccinic anhydride, mixture of cis and trans 97 42482-06-4 [sigmaaldrich.com]

- 8. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemwhat.com [chemwhat.com]

- 11. 2-辛烯基琥珀酸酐,顺反异构体混合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 2spi.com [2spi.com]

- 17. This compound | 42482-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Introduction: The Critical Role of a Versatile Amphiphile

An In-depth Technical Guide to the Solubility and Stability of 2-Octenylsuccinic Anhydride (OSA)

This compound (OSA) is a cyclic dicarboxylic acid anhydride that has become indispensable in the chemical modification of biopolymers, particularly polysaccharides like starch. Its molecular architecture is distinctly amphiphilic, featuring a hydrophilic succinic anhydride head group and a lipophilic eight-carbon alkenyl tail.[1] This dual nature allows OSA to impart surface-active properties to otherwise hydrophilic materials, transforming them into effective emulsifiers and stabilizers.[2][3] These OSA-modified biopolymers are widely employed in the food, pharmaceutical, and cosmetics industries to stabilize oil-in-water emulsions, encapsulate lipophilic active ingredients, and modify textural properties.[4][5]

For the researcher, scientist, or drug development professional, a thorough understanding of the fundamental physicochemical properties of the OSA reagent itself is paramount. Its efficacy as a modifying agent is directly governed by its behavior in solution—specifically, its solubility in reaction media and its stability against degradation. This guide provides a detailed examination of these two core parameters, offering both theoretical insights and practical methodologies to empower effective formulation and process development.

Section 1: Solubility Profile of this compound

The solubility of OSA is a critical factor in designing efficient esterification reactions. As a viscous, oily liquid, its dispersion and availability within a reaction medium dictate the rate and homogeneity of the modification process.[5] The molecule's amphiphilic character results in a nuanced solubility profile, with high solubility in non-polar organic solvents and limited solubility in aqueous systems.

The causal basis for this behavior lies in its structure. The C8 octenyl chain is a significant hydrophobic moiety that resists dissolution in water, while the polar anhydride ring allows for some interaction with polar solvents. This is why, in the common industrial practice of starch modification, OSA is added to an aqueous starch slurry, where it exists as a dispersed phase that reacts at the surface of the starch granules.[2]

Diagram 1: Molecular Structure and Amphiphilic Nature of OSA

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Octenylsuccinic Anhydride

In the dynamic environment of chemical research and drug development, a profound understanding of reagent properties is paramount to ensuring both experimental success and laboratory safety. This guide provides an in-depth technical overview of the safe handling and application of 2-octenylsuccinic anhydride (OSA), a reactive organic anhydride increasingly utilized in various synthetic pathways. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions to offer a comprehensive framework grounded in scientific principles and practical, field-tested experience.

Unveiling this compound: A Profile

This compound, a derivative of succinic anhydride, is a colorless to light yellow liquid with a molecular formula of C12H18O3 and a molecular weight of approximately 210.27 g/mol .[1] Its utility in the laboratory stems from the reactive anhydride ring and the hydrophobic octenyl chain, which together allow for its use in applications such as the modification of starches, the synthesis of alkyd resins, and as an intermediate in the production of various fine chemicals.[2][3]

| Property | Value | Source |

| CAS Number | 42482-06-4[4] | PubChem[1], TCI Chemicals |

| Molecular Formula | C12H18O3[1] | PubChem[1], TCI Chemicals |

| Molecular Weight | 210.27 g/mol [1] | PubChem[1] |

| Appearance | Liquid[1] | EPA Chemical Data Reporting[1] |

| Boiling Point | 168 °C at 10 mm Hg[2][3] | ChemBK[2], ChemicalBook[3] |

| Density | ~1 g/mL at 25 °C[2][3] | ChemBK[2], ChemicalBook[3] |

The Core of Safety: Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary risks associated with this compound are skin and eye irritation, and the potential for skin sensitization.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[5][6] |

The causality behind these hazards lies in the reactivity of the anhydride functional group. Upon contact with moisture, such as that present on the skin or in the eyes, the anhydride ring can hydrolyze to the corresponding dicarboxylic acid. This reaction, along with the inherent properties of the molecule, can lead to irritation and allergic reactions.

The Shield of Protection: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential for mitigating the risks associated with handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling OSA is to work within a well-ventilated area.[7] A certified chemical fume hood is the most effective means of preventing the inhalation of any vapors and minimizing exposure.[5] An eyewash station and a safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being undertaken.

| PPE Category | Specification | Rationale |

| Hand Protection | Neoprene, nitrile, or polyvinyl chloride gloves conforming to EN374.[4] | These materials provide a suitable barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.[7][8] |

| Eye Protection | Safety glasses with side shields are the minimum requirement.[4] For procedures with a risk of splashing, chemical splash goggles are mandatory.[4] | Protects the eyes from direct contact and splashes, which can cause serious irritation. |

| Skin and Body Protection | A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or suit may be necessary.[7] | Prevents incidental skin contact with the chemical. |

| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood.[4] If there is a risk of generating aerosols or working in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges should be used.[4] | Protects the respiratory tract from irritation due to vapor inhalation. |

The Blueprint for Safe Operations: Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidents and ensuring the integrity of the chemical.

Prudent Handling Practices

-

Avoid Contact: Always take measures to avoid direct contact with the skin, eyes, and clothing.[9]

-

Good Housekeeping: Maintain a clean and organized workspace.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[4]

-

Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood.

-

Container Management: Keep containers tightly closed when not in use to prevent the ingress of moisture, which can lead to hydrolysis.[4]

Secure Storage

-

Storage Conditions: Store this compound in a cool, dry, and well-ventilated area.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents, as these can cause dangerous reactions.[4]

-

Container Integrity: Ensure that storage containers are in good condition and properly labeled.

In Case of Emergency: A Proactive Response Plan

Despite all precautions, it is essential to be prepared for emergencies.

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][10]

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[5]

Spill Response

-

Small Spills: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4] Collect the absorbed material into a suitable, labeled container for disposal.[4] Clean the spill area with soap and water.[4]

-

Large Spills: Evacuate the area and prevent entry of unnecessary personnel.[4] If safe to do so, stop the leak.[4] Contain the spill using dikes or other barriers.[4] Follow the same procedure as for small spills, using appropriate PPE.

Experimental Workflow: A Step-by-Step Protocol for the Modification of Starch with this compound

This protocol provides a detailed methodology for a common laboratory application of OSA, highlighting the integration of safety measures at each step.

Objective: To perform a controlled esterification of starch with this compound in an aqueous medium.

Materials:

-

Starch

-

This compound (OSA)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Deionized water

-

pH meter

-

Stir plate and magnetic stir bar

-

Reaction vessel (e.g., beaker or flask)

-

Personal Protective Equipment (as outlined in Section 3.2)

Protocol:

-

Preparation of Starch Slurry: In a chemical fume hood, weigh the desired amount of starch and suspend it in deionized water to create a slurry (typically 30-40% w/w). Begin stirring the slurry at a moderate speed.

-

pH Adjustment: Calibrate the pH meter. Slowly add a dilute sodium hydroxide solution to the starch slurry to raise the pH to the desired reaction range (typically pH 8.0-9.0). This deprotonates some of the hydroxyl groups on the starch, making them more nucleophilic and reactive towards the anhydride.

-

Addition of OSA: While maintaining the pH of the slurry with the dropwise addition of sodium hydroxide solution, slowly add the pre-weighed this compound to the reaction mixture. The slow addition is crucial to control the reaction rate and prevent localized areas of high concentration.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified period (e.g., 1-3 hours), continuously monitoring and maintaining the pH within the desired range. The consumption of sodium hydroxide is an indicator of the progress of the reaction, as the hydrolysis of the anhydride and the esterification reaction both produce acidic species.

-

Neutralization and Quenching: Once the reaction is complete (indicated by the cessation of NaOH consumption), neutralize the reaction mixture by slowly adding a dilute hydrochloric acid solution to bring the pH to 6.5-7.0.

-

Product Isolation and Purification: The modified starch can be isolated by filtration or centrifugation. Wash the product several times with deionized water to remove any unreacted OSA, salts, and other byproducts.

-

Drying: Dry the purified product in a well-ventilated oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizing Safety: A Workflow Diagram

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

Caption: A flowchart illustrating the key steps and decision points for the safe laboratory handling of this compound.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a laboratory setting is not merely about following a set of rules, but about fostering a culture of safety that is deeply integrated into every aspect of the experimental workflow. By understanding the chemical nature of this reagent, recognizing its potential hazards, and diligently applying the principles of risk mitigation through engineering controls, personal protective equipment, and sound laboratory practices, researchers can confidently and responsibly harness its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon every scientist to supplement this information with institution-specific safety protocols and a commitment to continuous learning and vigilance.

References

- 1. This compound | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Octenyl succinic anhydride | 26680-54-6 [chemicalbook.com]

- 4. 2spi.com [2spi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 2017erp.com [2017erp.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

protocol for starch modification with 2-octenylsuccinic anhydride

Application Note & Protocol

Strategic Modification of Starch using 2-Octenylsuccinic Anhydride (OSA) for Advanced Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the chemical modification of starch via esterification with this compound (OSA). Starch, a hydrophilic polymer, is rendered amphiphilic by introducing the lipophilic octenyl group, dramatically expanding its utility as an emulsifier, encapsulating agent, and stabilizer in the food and pharmaceutical industries.[1][2][3] This guide delves into the reaction's core principles, offers a detailed, field-proven protocol, and outlines essential characterization techniques to validate the modification and quantify its extent.

Introduction: The Rationale for Starch Modification

Native starch, a polysaccharide composed of amylose and amylopectin, is widely utilized for its thickening and gelling properties.[4] However, its inherent hydrophilicity limits its application at oil-water interfaces. Chemical modification with this compound (OSA) addresses this limitation by covalently attaching hydrophobic octenyl groups to the starch backbone. This process, known as esterification, yields an amphiphilic polymer capable of stabilizing oil-in-water emulsions, encapsulating lipophilic active ingredients, and improving freeze-thaw stability in various formulations.[5][6][7] The resulting OSA-modified starch is one of the few chemically modified starches approved for food use by regulatory bodies like the U.S. FDA, typically up to a level of 3% OSA addition, which corresponds to a low degree of substitution (DS).[8]

Reaction Principle and Mechanism

The modification is a base-catalyzed esterification reaction. Under slightly alkaline conditions, the hydroxyl groups on the glucose units of the starch molecule act as nucleophiles and attack the carbonyl carbon of the octenylsuccinic anhydride ring.[4][6] This opens the five-membered anhydride ring, forming an ester bond that links the substituent to the starch and simultaneously generates a free carboxylic acid group.[4]

The generation of this carboxylic acid causes the pH of the reaction mixture to drop. Therefore, continuous addition of a base, such as sodium hydroxide (NaOH), is critical to neutralize the acid and maintain the alkaline environment necessary to promote the forward reaction.[4] The esterification primarily occurs in the more accessible amorphous regions of the starch granules, leaving the crystalline structure largely intact.[8][9]

Caption: Reaction of a starch hydroxyl group with OSA.

Critical Parameters for Successful Modification

The efficiency of the reaction and the final properties of the modified starch are governed by several key parameters. Understanding their interplay is crucial for achieving a desired Degree of Substitution (DS) and functionality.

| Parameter | Typical Range | Impact and Rationale |

| Starch Source | Maize, Potato, Rice, Tapioca, etc. | The amylose/amylopectin ratio, granule size, and morphology affect reagent accessibility.[4][9] High-amylopectin (waxy) starches may react differently than high-amylose starches. |

| OSA Concentration | 1% - 5% (w/w of starch) | This is the primary driver for the Degree of Substitution (DS). Higher OSA levels lead to a higher DS, but reaction efficiency may decrease at very high concentrations.[9] The FDA limits this to 3% for food applications.[8] |

| Reaction pH | 8.0 - 9.0 | This range is a critical balance. It's alkaline enough to deprotonate some starch hydroxyls, increasing their nucleophilicity, but not so high as to cause significant saponification of the newly formed ester or rapid hydrolysis of OSA.[3][10][11] |

| Temperature | 25°C - 40°C | The reaction is typically performed at or slightly above room temperature. Higher temperatures can increase the reaction rate but also risk starch gelatinization and promote undesirable side reactions like OSA hydrolysis.[6][10] |

| Reaction Time | 2 - 6 hours | A longer reaction time generally leads to a higher DS, until the available OSA is consumed or the reaction reaches equilibrium.[5][10] |

| Starch Concentration | 30% - 40% (w/v) | The slurry must be concentrated enough for efficient molecular collision but fluid enough to allow for effective mixing and uniform pH control. A typical concentration is around 35%.[10][12] |

Detailed Experimental Protocol

This protocol describes the modification of starch using the aqueous slurry method, which is the most common and scalable approach.[4]

Caption: General workflow for OSA starch synthesis.

Materials and Reagents

-

Native Starch (e.g., maize, potato, tapioca)

-

This compound (OSA)

-

Sodium Hydroxide (NaOH), 1M solution

-

Hydrochloric Acid (HCl), 1M solution

-

Deionized (DI) Water

-

Ethanol (95% or absolute)

Equipment

-

Glass reaction vessel with overhead stirrer

-

pH meter with a calibrated electrode

-

Burette or dropping funnel

-

Laboratory balance

-

Centrifuge and appropriate centrifuge bottles

-

Drying oven

-

Grinder or mill, and a 100-mesh sieve

Step-by-Step Procedure

-

Starch Slurry Preparation: Weigh 100 g of native starch (dry basis) and suspend it in 250 mL of DI water in the reaction vessel. This creates an approximate 35-40% slurry. Begin stirring to ensure the starch is fully suspended and does not settle.[12]

-

Initial pH Adjustment: Immerse the pH electrode in the slurry. Slowly add 1M NaOH solution dropwise while stirring until the pH stabilizes at 8.5.[1][12]

-

OSA Addition: Weigh 3 g of OSA (for a 3% modification level). Add the OSA to the stirring slurry very slowly, drop-by-drop, over a period of 1-2 hours.[7][10]

-

Causality: Rapid addition can lead to localized high concentrations of OSA, causing granule clumping and inefficient reaction. It also generates acid too quickly, making pH control difficult.

-

-

Reaction Maintenance: Continue stirring the reaction mixture at a constant temperature (e.g., 35°C) for 2 to 4 hours after the OSA addition is complete. Monitor the pH continuously. As the reaction proceeds, the pH will drop. Maintain the pH at 8.5 by adding 1M NaOH as needed.[1] The reaction is considered near completion when the rate of NaOH addition required to maintain the pH significantly decreases.

-

Termination and Neutralization: After the reaction period, stop the modification by adjusting the pH of the slurry down to 6.5-7.0 with 1M HCl.[9][10]

-

Purification:

-

Transfer the slurry to centrifuge bottles and centrifuge at approximately 3000-3500 x g for 15 minutes.[1][9]

-

Discard the supernatant. Resuspend the starch pellet in DI water and centrifuge again. Repeat this water wash step at least two more times to remove unreacted reagents and salt byproducts.

-

After the final water wash, wash the pellet twice with 95% ethanol.[9][10] This helps to remove any residual unreacted OSA and aids in the drying process.

-

-

Drying and Final Processing: Spread the washed starch cake on a tray and dry in an oven at 40-45°C for 24 hours or until a constant weight is achieved.[6][10]

-

Milling: The dried, cakey product should be ground or milled and passed through a 100-mesh sieve to obtain a fine, uniform powder.[9]

Characterization and Validation

Validating the modification is essential for quality control and ensuring the product meets desired specifications.

Determination of Degree of Substitution (DS)

The DS represents the average number of hydroxyl groups substituted per anhydroglucose unit. It is the most critical parameter for defining an OSA-modified starch. The standard method is a titrimetric analysis based on saponification.[1][11]

Principle: A known excess of NaOH is used to saponify (break) the ester bond, consuming one mole of NaOH per mole of octenylsuccinate substituent. The remaining, unreacted NaOH is then determined by back-titrating with a standardized HCl solution.

Procedure:

-

Accurately weigh ~5 g of the dried OSA-starch into a flask.

-

Add 50 mL of DI water and stir to disperse.

-

Add 25 mL of 0.5 N NaOH solution. Stir the suspension for 24 hours at room temperature to ensure complete saponification.

-

Titrate the excess NaOH with a standardized 0.5 N HCl solution using phenolphthalein as an indicator.

-

Perform a blank titration using the native, unmodified starch to account for any acid- or alkali-consuming components in the starch itself.

Calculation: The % OSA substitution and DS are calculated using the following formulas[11]:

-

% Octenylsuccinyl = ((V_blank - V_sample) * N_HCl * 210.22) / (W * 1000) * 100

-

DS = (162 * % Octenylsuccinyl) / (21022 - (209 * % Octenylsuccinyl))

Where:

-

V_blank = Volume of HCl for blank titration (mL)

-

V_sample = Volume of HCl for sample titration (mL)

-

N_HCl = Normality of the HCl solution

-

W = Dry weight of the starch sample (g)

-

210.22 = Molecular weight of the octenylsuccinic anhydride group

-

162 = Molecular weight of an anhydroglucose unit

Spectroscopic Confirmation (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy can confirm the successful introduction of the octenylsuccinyl group. The key indicator is the appearance of a new peak at approximately 1724 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester carbonyl group.[13] Another peak may appear around 1570 cm⁻¹ corresponding to the carboxylate anion (RCOO⁻).[13]

Functional Property Analysis

-

Pasting Properties: Analysis using a Rapid Visco Analyser (RVA) often shows that OSA modification lowers the pasting temperature but increases peak viscosity and final viscosity compared to the native starch.[1][3]

-

Swelling Power and Solubility: The introduction of bulky OSA groups can weaken the intermolecular hydrogen bonds within the starch granule, often leading to increased swelling power and solubility.[6][11]

-

Emulsifying Properties: The primary functional benefit of the modification can be tested by creating an oil-in-water emulsion and measuring its stability over time. The amphiphilic nature of OSA-starch allows it to stabilize the oil-water interface effectively.[3][14]

References

- 1. Structure and Properties of Octenyl Succinic Anhydride-Modified High-Amylose Japonica Rice Starches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. clausiuspress.com [clausiuspress.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Preparation and characterization of octenyl succinylated normal and waxy starches of maize as encapsulating agents for anthocyanins by spray-drying - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and paste properties of octenyl succinic anhydride modified early Indica rice starch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Octenyl Succinic Anhydride Modified Pearl Millet Starches: An Approach for Development of Films/Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 2-Octenylsuccinic Anhydride (OSA) in Advanced Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract: The modification of natural biopolymers with 2-octenylsuccinic anhydride (OSA) represents a powerful and versatile strategy for creating sophisticated drug delivery systems. OSA, an amphiphilic molecule, imparts hydrophobic characteristics to hydrophilic polymers, enabling their self-assembly into nanostructures capable of encapsulating and delivering poorly soluble therapeutic agents. This guide provides an in-depth exploration of the fundamental chemistry, detailed synthesis protocols, and robust characterization methods for developing OSA-based drug delivery platforms. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and effective results in the laboratory.

Introduction: The Amphiphilic Advantage of OSA

This compound (OSA) is a cyclic dicarboxylic acid anhydride featuring a hydrophilic anhydride head and a hydrophobic 8-carbon alkenyl chain.[1][2] This unique amphiphilic structure is the cornerstone of its utility in pharmaceutical sciences. Natural biopolymers such as starch, hyaluronic acid, and chitosan are highly biocompatible and biodegradable but are often too hydrophilic to effectively carry hydrophobic drugs.[3] Chemical modification with OSA transforms these polymers into amphiphilic conjugates.[4][5] In an aqueous environment, these modified polymers spontaneously self-assemble into core-shell nanostructures, such as micelles, nanogels, or nanoparticles.[6][7] This process creates a hydrophobic core that serves as a reservoir for lipophilic drugs, effectively shielding them from the aqueous physiological environment and enhancing their solubility, stability, and bioavailability.[3][8][9]

PART 1: Fundamental Principles of OSA Conjugation

The primary mechanism for modifying biopolymers with OSA is an esterification reaction. Under mildly alkaline conditions, the anhydride ring of OSA opens and reacts with the abundant hydroxyl (-OH) or amine (-NH2) groups on the polymer backbone, forming a stable ester or amide linkage, respectively.

The Reaction Mechanism

The reaction is typically conducted in an aqueous slurry. The alkaline pH (usually 8.0-9.0) serves two purposes: it deprotonates a portion of the polymer's hydroxyl groups, increasing their nucleophilicity to attack the anhydride, and it helps to solubilize the resulting OSA-polymer conjugate. It is a delicate balance, as excessively high pH can lead to the hydrolysis of the OSA molecule itself, reducing reaction efficiency.

Caption: Covalent esterification of a biopolymer with OSA.

Controlling the Degree of Substitution (DS)

The Degree of Substitution (DS) is a critical parameter that defines the number of OSA molecules attached per monomer unit of the polymer. It dictates the hydrophobicity of the final conjugate and, consequently, the size, stability, and drug-loading capacity of the resulting nanoparticles. The DS is primarily influenced by:

-

OSA Concentration: A higher concentration of OSA increases the reaction rate and final DS.

-

Reaction Time & Temperature: Longer reaction times and moderately elevated temperatures (e.g., 30-40°C) can increase the DS, though excessive heat can degrade the polymer.[10]

-

pH: Maintaining the optimal pH throughout the reaction is crucial for efficient conjugation.

PART 2: Synthesis and Drug Loading Protocols

This section provides detailed, step-by-step methodologies for synthesizing and characterizing OSA-based drug delivery systems. The following workflow provides a general overview of the process.

Caption: General workflow for OSA-nanocarrier synthesis.

Protocol 2.1: Synthesis of OSA-Starch (OSAS) Nanoparticles

This protocol describes the synthesis of OSA-modified starch nanoparticles, a widely studied system for encapsulating hydrophobic drugs.

Materials:

-

Soluble Starch (e.g., from potato or corn)

-

This compound (OSA)

-

Sodium Hydroxide (NaOH), 0.1 M solution

-

Hydrochloric Acid (HCl), 0.1 M solution

-

Ethanol (95-100%)

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized (DI) water

Procedure:

-

Starch Dispersion: Disperse 5 g of soluble starch in 100 mL of DI water. Heat to 70-80°C with constant stirring for 30 minutes to form a homogenous gelatinized solution. Cool to 35°C.

-

pH Adjustment: Adjust the pH of the starch slurry to 8.5 using 0.1 M NaOH.

-

OSA Addition: Add 0.5 g of OSA (10% w/w of starch) to the slurry dropwise while vigorously stirring. Causality Note: Slow addition prevents localized high concentrations of OSA, which can lead to hydrolysis rather than conjugation.

-

Reaction: Maintain the reaction at 35°C for 3 hours. Continuously monitor the pH and maintain it at 8.5 by adding 0.1 M NaOH as needed. The consumption of NaOH indicates the progress of the reaction as the anhydride ring opens to form a carboxylic acid.

-

Termination: Stop the reaction by adjusting the pH to 6.5 with 0.1 M HCl.

-

Purification:

-

Precipitate the OSA-starch by adding 200 mL of ethanol and stir for 1 hour.

-

Centrifuge the mixture at 4000 rpm for 15 minutes, discard the supernatant containing unreacted OSA and byproducts.

-

Repeat the ethanol wash step two more times.

-

Alternatively, transfer the reaction mixture to dialysis tubing and dialyze against DI water for 48-72 hours, changing the water frequently to ensure complete removal of impurities. Trustworthiness Note: This purification step is critical to remove any unreacted OSA, which can be a skin and eye irritant and would interfere with subsequent characterization and drug loading.[1][11]

-

-

Drying: Lyophilize (freeze-dry) the purified OSA-starch to obtain a fine white powder. Store at 4°C.

Protocol 2.2: Drug Loading via Nanoprecipitation

Materials:

-

Purified OSA-Starch (from Protocol 2.1)

-

Hydrophobic drug (e.g., Curcumin, Paclitaxel)

-

Organic solvent (e.g., Acetone, DMSO)

-

DI Water

Procedure:

-

Organic Phase: Dissolve 10 mg of the hydrophobic drug and 100 mg of OSA-starch in 10 mL of acetone.

-

Nanoprecipitation: Add the organic phase dropwise into 50 mL of DI water under moderate magnetic stirring. Causality Note: The rapid diffusion of acetone into the water causes a sudden change in solvent polarity. This forces the amphiphilic OSA-starch to self-assemble into nanoparticles, entrapping the co-dissolved hydrophobic drug within the core.

-

Solvent Evaporation: Stir the resulting nano-suspension overnight in a fume hood to allow for the complete evaporation of the organic solvent.

-

Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) to separate the drug-loaded nanoparticles from any unencapsulated drug. Wash the pellet with DI water and re-centrifuge.

-

Storage: Resuspend the final nanoparticle pellet in a suitable aqueous buffer or lyophilize for long-term storage.

Caption: Self-assembly of a drug-loaded nanocarrier.

PART 3: Characterization and Validation Protocols

Thorough characterization is essential to validate the synthesis and predict the in vivo performance of the drug delivery system.

| Parameter | Technique | Purpose | Typical Result (Example OSAS) |

| Degree of Substitution | Acid-Base Titration | Quantifies the extent of OSA modification. | 0.02 - 0.05 |

| Chemical Structure | FTIR Spectroscopy | Confirms covalent bond formation via detection of the new ester carbonyl peak.[5][12] | New peak at ~1727 cm⁻¹ |

| Particle Size & PDI | Dynamic Light Scattering (DLS) | Measures the average hydrodynamic diameter and size distribution of the nanoparticles.[13] | 100 - 300 nm, PDI < 0.3 |

| Surface Charge | Zeta Potential Analysis | Indicates colloidal stability; highly charged particles repel each other, preventing aggregation. | -20 to -40 mV (due to carboxyl group) |

| Morphology | SEM / TEM | Provides direct visualization of the nanoparticle shape and size.[12][13] | Spherical, uniform particles |

| Encapsulation Efficiency | UV-Vis or HPLC | Determines the percentage of drug successfully encapsulated within the nanoparticles. | > 80% |

| Drug Loading Content | UV-Vis or HPLC | Determines the weight percentage of the drug relative to the total nanoparticle weight. | 1 - 10% w/w |

Protocol 3.1: FTIR Analysis for Ester Bond Confirmation

-

Obtain FTIR spectra of the native starch, pure OSA, and the synthesized OSA-starch powder.

-

Use a KBr pellet method or an ATR-FTIR setup.

-

Scan from 4000 to 400 cm⁻¹.

-

Validation Check: Compare the spectra. The OSA-starch spectrum should show a new, distinct absorption peak around 1727 cm⁻¹, corresponding to the C=O stretching of the newly formed ester bond, which is absent in the native starch spectrum.[14] An additional peak may be observed around 1570 cm⁻¹ for the carboxylate group.[14]

Protocol 3.2: Determining Encapsulation Efficiency (EE) and Drug Loading Content (LC)

-